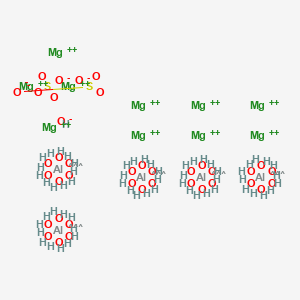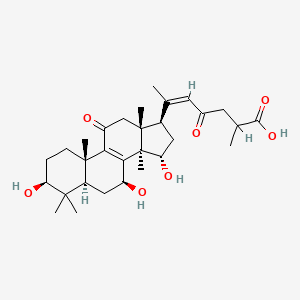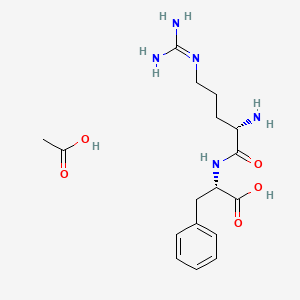
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid, also known as Kdn-2-en, is a compound that has been extensively employed in the realm of biomedicine . It exhibits promising prospects for the development of disease-targeting pharmaceutical agents .
Molecular Structure Analysis
The molecular formula of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid is C9H14O8 . Its molecular weight is 250.20 . The InChI code is 1S/C9H14O8/c10-2-4(12)7(14)8-6(13)3(11)1-5(17-8)9(15)16/h1,3-4,6-8,10-14H,2H2,(H,15,16)/t3-,4-,6-,7-,8+/m1/s1 .Physical And Chemical Properties Analysis
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid appears as a white amorphous solid . It is soluble in water and methanol . It should be stored at 0 to 8 °C and protected from moisture due to its hygroscopic nature .Applications De Recherche Scientifique
Inhibitor of Virus Sialidase
This compound has been identified as a potential inhibitor of virus sialidase . Sialidase, also known as neuraminidase, is an enzyme that plays a crucial role in the life cycle of influenza viruses. By inhibiting this enzyme, the compound could prevent the release of viral particles from infected cells, thereby halting the spread of the virus within the host.
Biomedical Research
In the realm of biomedicine, 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid is extensively employed for the development of disease-targeting pharmaceutical agents . Its unique structure makes it a valuable scaffold for synthesizing new drugs with potential applications in treating various diseases.
Enzymatic Reaction Studies
The compound is used in vitro enzymatic reactions to synthesize metabolites . These studies are essential for understanding metabolic pathways and can lead to the discovery of new therapeutic targets.
Tumor Targeting Agents
Glycosylated peptides containing this compound have shown receptor-specific accumulation in different tumor models . This indicates its potential use in creating targeted therapies for cancer treatment, where the compound’s ability to home in on tumor cells could be exploited to deliver therapeutic agents directly to the cancerous tissue.
Mécanisme D'action
Target of Action
The primary targets of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid are sialidases , which are enzymes that cleave sialic acid residues from glycoconjugates . These enzymes play a crucial role in various biological processes, including cell-cell interaction, cellular recognition, and pathogenesis .
Mode of Action
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid interacts with its targets by serving as an efficient substrate for sialidases . It undergoes a reactive bond cleavage in the presence of catalytic enzymes, such as sialidases and glycosyltransferases .
Biochemical Pathways
The compound affects the biochemical pathways involving sialidases and glycosyltransferases . The kinetic data suggest that this carbohydrate is more accessible than other carbohydrates . The conformational change may be due to a barrier that is overcome by the catalytic enzyme .
Pharmacokinetics
Its molecular weight (25021 g/mol) and chemical structure suggest it may have reasonable bioavailability .
Result of Action
The molecular and cellular effects of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid’s action involve the alteration of sialic acid residues on glycoconjugates . This can impact various biological processes, potentially influencing cell-cell interactions and cellular recognition .
Propriétés
IUPAC Name |
3,4-dihydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O8/c10-2-4(12)7(14)8-6(13)3(11)1-5(17-8)9(15)16/h1,3-4,6-8,10-14H,2H2,(H,15,16)/t3?,4-,6?,7-,8?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHMZNLAOQHCDZ-SDDMMPNHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(C(C1O)O)C(C(CO)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(C(C1O)O)[C@@H]([C@@H](CO)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

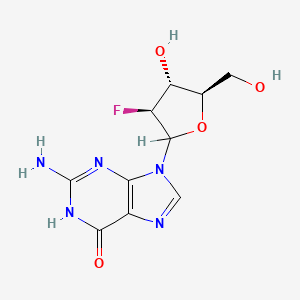

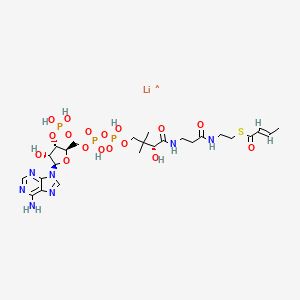
![2-{[(2E)-2-(Methoxyimino)ethyl]sulfanyl}-3-pyridinol](/img/structure/B1139594.png)
